molecular formula C26H22ClN5O3 B12414576 Btk-IN-11

Btk-IN-11

Cat. No.: B12414576
M. Wt: 487.9 g/mol
InChI Key: AFMCTOKRAXKKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Btk-IN-11 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. BTK is involved in the development, differentiation, and activation of B cells, making it a significant target for the treatment of various B-cell malignancies and autoimmune diseases .

Preparation Methods

The synthesis of Btk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tricyclic compound through a series of reactions such as cyclization, substitution, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Btk-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Btk-IN-11 has a wide range of scientific research applications:

Comparison with Similar Compounds

Btk-IN-11 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique in its specific binding affinity and selectivity for BTK. Similar compounds include:

This compound stands out due to its unique chemical structure and specific binding properties, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9 g/mol

IUPAC Name

3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one

InChI

InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34)

InChI Key

AFMCTOKRAXKKBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.